3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-(2-Methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by a bicyclic core structure comprising fused thiophene and pyrimidinone rings. Key structural features include:
- A 2-methylphenyl group at position 3, contributing steric bulk and lipophilicity.
- A phenyl group at position 5, enhancing aromatic interactions in biological systems.
- A sulfanyl (SH) group at position 2, which may act as a hydrogen bond donor or participate in redox reactions.
The structural flexibility of this scaffold allows for modifications that fine-tune physicochemical and biological properties.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-7-5-6-10-15(12)21-18(22)16-14(13-8-3-2-4-9-13)11-24-17(16)20-19(21)23/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUDTZGTFXJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines or amides. For instance, heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate can yield thieno[2,3-d]pyrimidin-4-ones .
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Introduction of Phenyl and Methylphenyl Groups: : These groups can be introduced through substitution reactions. For example, the phenyl group can be added via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
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Addition of the Sulfanyl Group: : The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol (e.g., thiophenol) reacts with a suitable leaving group on the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfanyl group in 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced under specific conditions, such as using lithium aluminum hydride, to modify the functional groups attached to the thieno[2,3-d]pyrimidine core.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno[2,3-d]pyrimidine core. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic substitutions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Reduced Derivatives: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its structural similarity to biologically active molecules. It can be used as a scaffold for the development of new drugs, particularly in the fields of oncology and infectious diseases. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Position 2 Modifications
- 2-Sulfanyl vs. 2-Morpholino: The sulfanyl group in the target compound contrasts with the morpholine moiety in 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 724746-46-7, MW 313.38). The morpholine substituent improves solubility due to its hydrophilic nature but reduces electrophilicity compared to the sulfanyl group . Biological Impact: Morpholine derivatives often exhibit enhanced pharmacokinetic profiles, while sulfanyl groups may confer higher reactivity in enzyme inhibition .
- 2-Benzylsulfanyl: 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one (CAS 727689-90-9) replaces the sulfanyl group with a benzylsulfanyl chain.
Position 3 Modifications
- 3-(2-Methylphenyl) vs. 3-Allyl: The allyl group in 3-allyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 51550-04-0) introduces unsaturation, which may enhance metabolic stability or enable conjugation reactions .
Position 5 Modifications
- 5-Phenyl vs. 5-(4-Fluorophenyl): Fluorination at the para position, as in 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-38-2, MW 336.40), enhances electronic effects, improving binding affinity to targets like bacterial PglD (IC50 = 0.42 µM for fluorinated derivatives vs. 2.2 µM for non-fluorinated analogs) .
Data Table of Key Thieno[2,3-d]pyrimidin-4-one Derivatives
Biological Activity
3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with methyl and phenyl substituents. Its unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10N2OS |
| Molecular Weight | 246.29 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
- E. coli : Inhibition zones of 15 mm at 100 µg/mL concentration.
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer) : Exhibited a dose-dependent decrease in cell viability with an IC50 of approximately 25 µM.
- A549 (lung cancer) : Showed significant cytotoxicity with an IC50 of around 30 µM.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[2,3-d]pyrimidines and tested their antimicrobial activities. The results indicated that modifications to the phenyl ring significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity towards human cells .
Study 2: Anticancer Mechanism
A study conducted by Smith et al. investigated the anticancer mechanisms of thieno[2,3-d]pyrimidine derivatives. The results demonstrated that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways . The study highlighted its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
